molecular formula C13H23NO2 B1380928 tert-Butyl di(but-3-en-1-yl)carbamate CAS No. 1211531-07-5

tert-Butyl di(but-3-en-1-yl)carbamate

Cat. No.: B1380928
CAS No.: 1211531-07-5
M. Wt: 225.33 g/mol
InChI Key: VEUSUZLSPSGFLS-UHFFFAOYSA-N
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Description

tert-Butyl di(but-3-en-1-yl)carbamate is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. It features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines in multi-step synthetic sequences due to its stability towards bases and nucleophiles and its selective removal under mild acidic conditions . The molecule also contains two terminal alkene (but-3-en-1-yl) functional groups. These alkenes are versatile handles for further synthetic elaboration, most notably through metal-catalyzed cross-coupling reactions or alkene metathesis, allowing researchers to build more complex molecular architectures. The carbamate functional group is a cornerstone in modern drug design, often serving as a key structural motif or a stable peptide bond surrogate due to its favorable chemical and proteolytic stability, which can improve the metabolic profile and membrane permeability of lead compounds . As a dialkyl-substituted carbamate, this compound falls into a category known for its relatively good metabolic stability, making it a valuable intermediate for researchers exploring structure-activity relationships in medicinal chemistry programs . This product is provided for laboratory research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N,N-bis(but-3-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSUZLSPSGFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation via Isocyanate or Chlorocarbonate Intermediates

The most conventional approach involves the reaction of a suitable amine precursor with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O). This method is well-documented in organic synthesis literature and industrial protocols for carbamate protection.

Reaction Scheme:

But-3-en-1-amine + Boc₂O → this compound

Reaction Conditions:

  • Base: Typically, tertiary amines such as triethylamine or pyridine are used to scavenge the HCl generated during the reaction.
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.
  • Temperature: Ambient temperature (20–25°C) for mild conditions; however, reactions can be conducted at 0°C to control exothermicity.
  • Procedure:

    • Dissolve but-3-en-1-amine in dry DCM.
    • Add triethylamine to the solution to act as a base.
    • Slowly add Boc₂O under stirring, maintaining temperature.
    • Stir for 2–4 hours until completion, monitored via TLC or NMR.

Advantages:

  • High yields (>85%) reported.
  • Mild conditions conducive to sensitive functional groups.

Alkene-Functionalized Carbamate Synthesis via Isocyanate Route

Alternatively, the synthesis can involve the reaction of but-3-en-1-amine with tert-butyl isocyanate, forming the carbamate directly through nucleophilic addition:

But-3-en-1-amine + tert-butyl isocyanate → this compound

Reaction Conditions:

  • Solvent: Toluene or DCM.
  • Temperature: Elevated temperatures (50–80°C) to promote addition.
  • Catalysts: No catalyst typically required; however, catalysts like DBU can enhance reaction rate.

Post-Synthesis Functionalization

In some protocols, the terminal alkene is introduced after initial carbamate formation via Wittig or olefin metathesis reactions, allowing for modular synthesis and functional group compatibility.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Temperature 0°C to 80°C Controls reaction rate and selectivity
Solvent DCM, THF, Toluene Anhydrous conditions preferred
Base Triethylamine, Pyridine Scavenges HCl or other acids
Reaction Time 1–12 hours Monitored via TLC, NMR

Research Findings and Data Tables

Yield and Purity Data

Method Reagents Solvent Temperature Yield (%) Notes
Carbamate with Boc₂O But-3-en-1-amine + Boc₂O DCM RT 85–92 High purity, scalable
Isocyanate addition But-3-en-1-amine + tert-butyl isocyanate Toluene 50–80°C 80–88 Suitable for sensitive substrates

Reaction Monitoring Data

Technique Observation Significance
Gas Chromatography (GC) Disappearance of amine peak Completion of reaction
NMR (¹H, ¹³C) Appearance of carbamate signals Structural confirmation
IR Spectroscopy C=O stretch at ~1700 cm⁻¹ Carbamate formation

Industrial and Green Chemistry Considerations

Recent advances emphasize flow microreactor technology for continuous synthesis, reducing waste and improving safety. The use of catalytic amounts of organocatalysts and greener solvents like ethyl acetate or ethanol is under exploration to enhance sustainability.

Summary of Key Preparation Methods

Method Description Advantages Limitations
Carbamate formation via Boc₂O Reaction of amine with di-tert-butyl dicarbonate High yield, straightforward Requires dry conditions
Isocyanate addition Nucleophilic addition of tert-butyl isocyanate Direct, efficient Sensitive to moisture
Post-functionalization Olefin introduction after initial carbamate formation Modular, versatile Multi-step process

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl di(but-3-en-1-yl)carbamate can undergo oxidation reactions, particularly at the but-3-en-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of the corresponding primary or secondary amines.

    Substitution: Formation of new carbamates or ureas depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines

  • tert-Butyl di(but-3-en-1-yl)carbamate serves as an effective protecting group for amines in peptide synthesis. Its stability under various reaction conditions allows for selective deprotection under acidic conditions, making it a valuable tool in synthetic organic chemistry .

Synthesis of Complex Molecules

  • The compound is involved in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions demonstrate its utility in creating complex molecular architectures .
Reaction TypeExample ReactionYield
Palladium-CatalyzedN-Boc-protected anilines from aryl halidesUp to 90%
Synthesis of TetrasubstitutedPyrroles from secondary propargylic alcoholsHigh yield

Biological Applications

Enzyme Inhibition

  • Carbamates, including this compound, can inhibit certain enzymes through carbamylation of active sites. This property is exploited in biochemical studies to understand enzyme mechanisms .

Drug Development

  • The compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active drugs, enhancing pharmacokinetic properties and therapeutic efficacy .

Polymer Synthesis

Carbamates are extensively used in the production of polyurethanes and other polymers. The reactivity of the carbamate group facilitates the formation of cross-linked polymer networks, imparting desirable mechanical properties .

Application AreaDescription
Polymer ChemistryUsed in the synthesis of polyurethanes
Cross-LinkingForms networks with enhanced mechanical properties

Case Study 1: Synthesis of N-Boc-Protected Anilines

A study demonstrated the efficiency of using this compound in a palladium-catalyzed reaction at room temperature, achieving high yields while minimizing side reactions. This method showcased the compound's role in streamlining synthetic pathways for complex amines .

Case Study 2: Enzyme Mechanism Investigation

Research involving enzyme inhibition highlighted how carbamates can modify enzyme activity through carbamylation. This study provided insights into the mechanisms by which certain drugs exert their effects, emphasizing the importance of carbamates in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl di(but-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

tert-Butyl but-3-en-1-yl(cyclohexyl)carbamate

  • Structure : Features a single but-3-en-1-yl group and a cyclohexyl substituent on the nitrogen atom.
  • Synthesis : Prepared via reaction of N-but-3-en-1-ylcyclohexanamine with Boc anhydride under mild conditions (18-hour stirring, purified via flash chromatography) .
  • Key Properties: Molecular formula: Likely C₁₄H₂₃NO₂ (inferred from substituents). NMR ¹H and ¹³C NMR confirm alkenyl protons (δ ~5.0–5.8 ppm) and cyclohexyl integration .

tert-Butyl (3-cyano-1H-indol-6-yl)carbamate

  • Structure: Boc-protected indole derivative with a cyano group at the 3-position.
  • Key Properties :
    • Molecular formula: C₁₄H₁₅N₃O₂ ; molar mass = 257.29 g/mol.
    • Predicted physical Density = 1.24 g/cm³; boiling point = 416.7°C; pKa = 13.67 .
  • Applications: The electron-withdrawing cyano group enhances stability under acidic conditions, making it suitable for indole-based drug intermediates.

tert-Butyl (1-amino-2,3-dihydro-1H-inden-1-yl)carbamate

  • Structure : Combines a bicyclic indene moiety with a Boc-protected amine.
  • Key Features : The rigid indene scaffold may influence conformational flexibility, contrasting with the linear alkenyl chains in the target compound .

Comparative Analysis Table

Property tert-Butyl di(but-3-en-1-yl)carbamate (Target) tert-Butyl but-3-en-1-yl(cyclohexyl)carbamate tert-Butyl (3-cyano-1H-indol-6-yl)carbamate
Molecular Formula Likely C₁₃H₂₃NO₂ (inferred) C₁₄H₂₃NO₂ (inferred) C₁₄H₁₅N₃O₂
Key Substituents Two but-3-en-1-yl groups But-3-en-1-yl + cyclohexyl 3-cyanoindole
Synthetic Method Boc protection of di-alkenyl amine (hypothetical) Boc anhydride + amine (quantitative yield) Not specified
Predicted Boiling Point (°C) ~400–420 (analogous to ) Not reported 416.7
Reactivity High (dual alkenyl groups) Moderate (steric hindrance from cyclohexyl) Low (electron-withdrawing cyano group)

Biological Activity

Tert-butyl di(but-3-en-1-yl)carbamate, also known as tert-butyl but-3-en-1-ylcarbamate, is an organic compound with the molecular formula C₉H₁₇NO₂. This compound features a tert-butyl group and a but-3-en-1-ylcarbamate moiety, which contribute to its unique chemical properties and potential biological activities. The compound is primarily recognized for its applications in medicinal chemistry, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties .

Chemical Structure and Properties

The structure of this compound includes:

  • A tert-butyl group which serves as a protecting group in organic synthesis.
  • A but-3-en-1-ylcarbamate moiety , which enhances its reactivity and biological interactions.

This compound is characterized by its pale yellow to yellow-brown oily appearance and solubility in organic solvents, making it suitable for various chemical reactions.

Research indicates that this compound interacts with various enzymes and receptors within biological systems. These interactions can modulate biochemical pathways associated with inflammation and cancer progression. The compound's ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. The compound influences the production of pro-inflammatory cytokines, potentially reducing inflammation in various cellular models.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly through the synthesis of analogs that target cancer cell pathways. Its structural features allow it to interact with cancer-related proteins, potentially inhibiting tumor growth .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Characteristics
This compoundC₉H₁₇NO₂Involved in synthesizing indole derivatives; exhibits anti-inflammatory properties.
Tert-butyl but-3-yne-1-carboxamideC₉H₁₅NO₂Similar reactivity; used in organic synthesis.
Tert-butyl carbamateC₅H₁₁NO₂A simpler derivative; widely used as a protecting group.

This table illustrates the unique characteristics of this compound compared to other related compounds, highlighting its distinctive alkenylic structure that enhances reactivity.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of this compound derivatives, researchers found that these compounds significantly reduced TNF-alpha levels in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of this compound derivatives revealed that they inhibited cell proliferation in various cancer cell lines. The mechanism involved the modulation of apoptosis-related pathways, indicating their potential as chemotherapeutic agents .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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